molecular formula C11H8N2O3 B2489350 6-Carbamoylquinoline-3-carboxylic acid CAS No. 1403746-66-6

6-Carbamoylquinoline-3-carboxylic acid

Cat. No. B2489350
CAS RN: 1403746-66-6
M. Wt: 216.196
InChI Key: CLZDNVPHNCYLNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Carbamoylquinoline-3-carboxylic acid derivatives often involves complex reactions. For instance, a facile synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones was developed, showcasing the potential for creating diverse derivatives of quinoline carboxylic acids under metal-free conditions, which is indicative of the synthetic versatility of quinoline derivatives (Liu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of 6-Carbamoylquinoline-3-carboxylic acid derivatives can be intricate, as demonstrated by the study of various quinoline derivatives. For example, the crystal structures of complexes formed with quinoline carboxylic acids reveal the importance of hydrogen bonds in their structural integrity (Goher et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, forming complex structures. The novel synthesis approach for 2-aminoquinoline-6-carboxylic acid benzyl ester from 6-quinolinecarboxylic acid, featuring a mild conversion process, highlights the reactive adaptability of these compounds (Couturier & Le, 2006).

Physical Properties Analysis

The physical properties of 6-Carbamoylquinoline-3-carboxylic acid derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental analysis and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation patterns of 6-Carbamoylquinoline-3-carboxylic acid derivatives, are essential for their application in chemical synthesis and pharmaceuticals. Studies on quinoline derivatives often explore these aspects to enhance their application potential (Hong, Kim, & Young Kwan Kim, 1997).

Scientific Research Applications

Antibacterial Applications

6-Carbamoylquinoline-3-carboxylic acid derivatives exhibit significant antibacterial activities. For instance, 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied for their structure-activity relationships in antibacterial properties. Certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, show notable activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of oxolinic acid against these strains (Koga et al., 1980).

Anti-Tumor Potential

Compounds containing the 6-Carbamoylquinoline-3-carboxylic acid moiety have been explored for their anti-tumor activity. A novel isoquinoline compound, integrating two isoquinoline-3-carboxylic acids and a benzoic acid, exhibited promising results. This compound was found to be well tolerated, effective, and demonstrated low systemic toxicity at effective doses in in vivo evaluations, indicating its potential as an anti-tumor lead (Gao et al., 2015).

Role in Angiotensin Converting Enzyme Inhibitors

Derivatives of 6-Carbamoylquinoline-3-carboxylic acid have been synthesized and evaluated for their effectiveness as angiotensin converting enzyme (ACE) inhibitors. Some derivatives demonstrated potent in vitro ACE inhibitory activities, and certain monoesters showed significant reductions in systolic blood pressure in spontaneously hypertensive rats at oral doses (Hayashi et al., 1985).

Opioid Peptide Mimicry

Research has explored the role of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a derivative of 6-Carbamoylquinoline-3-carboxylic acid) as a mimic of tyrosine conformation in opioid ligand-receptor complexes. This compound exhibited significant receptor binding to mu and delta opioid receptors, suggesting its utility in opioid research (Sperlinga et al., 2005).

properties

IUPAC Name

6-carbamoylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDNVPHNCYLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carbamoylquinoline-3-carboxylic acid

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